2-Chloro-6-(2-methoxyethyl)quinazoline
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Overview
Description
2-Chloro-6-(2-methoxyethyl)quinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The compound has a molecular formula of C11H11ClN2O and a molecular weight of 222.67 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-methoxyethyl)quinazoline typically involves the reaction of 2-amino-5-chlorobenzonitrile with 2-methoxyethylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to a temperature of around 120°C for several hours to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-methoxyethyl)quinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinazoline derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include dihydroquinazoline derivatives.
Scientific Research Applications
2-Chloro-6-(2-methoxyethyl)quinazoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-methoxyethyl)quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylquinazoline
- 2-Chloro-6-methylquinazoline
- 2-Chloro-4-anilinoquinazoline
Uniqueness
2-Chloro-6-(2-methoxyethyl)quinazoline is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and may influence its interaction with biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C11H11ClN2O |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-chloro-6-(2-methoxyethyl)quinazoline |
InChI |
InChI=1S/C11H11ClN2O/c1-15-5-4-8-2-3-10-9(6-8)7-13-11(12)14-10/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
NKEMLJAJJUPSSG-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC2=CN=C(N=C2C=C1)Cl |
Origin of Product |
United States |
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